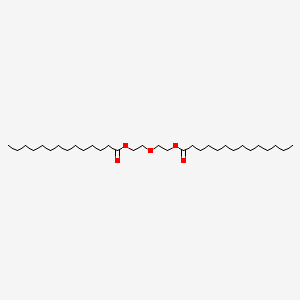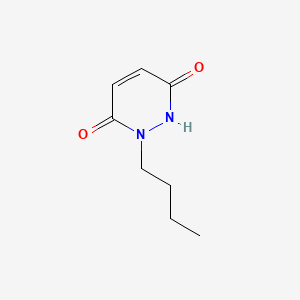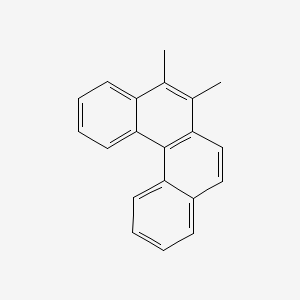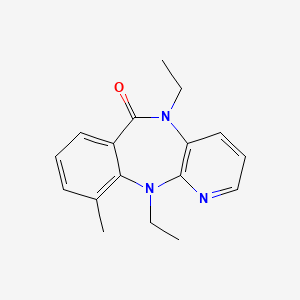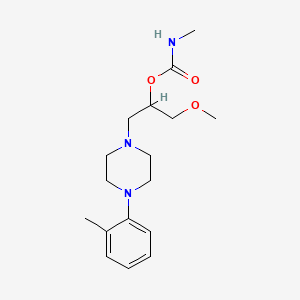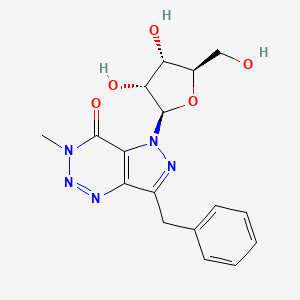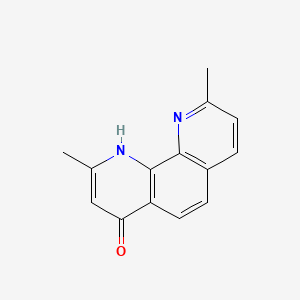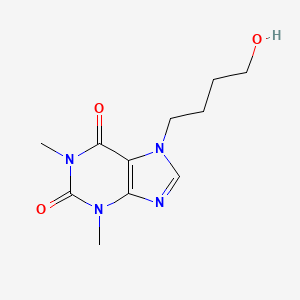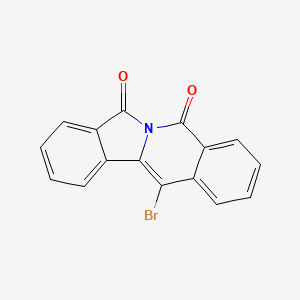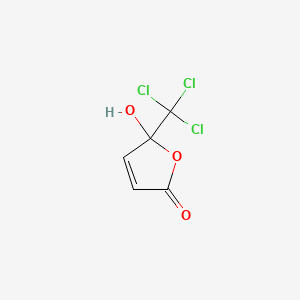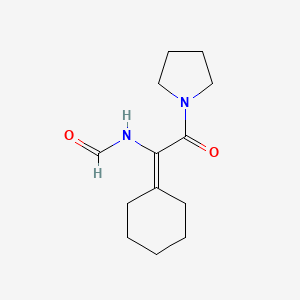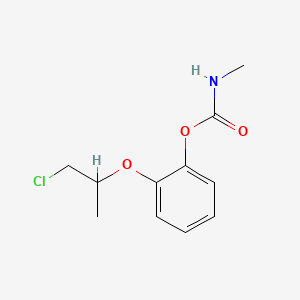
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate is a chemical compound with a complex structure that includes a phenol group, a chloro-substituted ethoxy group, and a methylcarbamate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often includes steps such as purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into simpler phenolic derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenolic compounds .
Scientific Research Applications
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: This compound has similar phenolic properties but differs in its substitution pattern.
Phenol, 2-(2-chloroethoxy)-, methylcarbamate: Similar in structure but lacks the methyl group on the ethoxy chain.
Uniqueness
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenol, chloroethoxy, and methylcarbamate groups makes it versatile for various applications .
Properties
CAS No. |
79637-88-0 |
|---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
[2-(1-chloropropan-2-yloxy)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-8(7-12)15-9-5-3-4-6-10(9)16-11(14)13-2/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
CFPISEMCCBYYAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)OC1=CC=CC=C1OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


